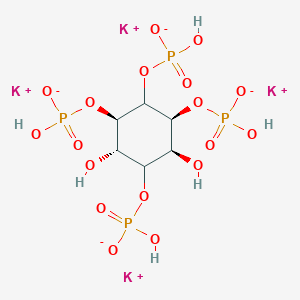
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is a chemical compound with the molecular formula C6H12K4O18P4 and a molecular weight of 652.44 g/mol. It is a derivative of inositol, a type of sugar alcohol, and contains four phosphate groups attached to the inositol ring. This compound is often used in biochemical and physiological research due to its role in cellular signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on the inositol molecule, followed by selective phosphorylation at the desired positions. The protected groups are then removed to yield the final product. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol polyphosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various inositol polyphosphates and their derivatives, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is widely used in scientific research due to its role in cellular signaling pathways. It is used to study:
Signal Transduction: The compound is involved in the regulation of intracellular calcium levels and other signaling molecules.
Enzyme Regulation: It acts as a substrate or inhibitor for various enzymes involved in phosphate metabolism.
Cellular Processes: Research on cell growth, differentiation, and apoptosis often involves this compound.
Wirkmechanismus
The mechanism of action of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt involves its interaction with specific molecular targets such as inositol phosphate receptors and kinases. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This regulation affects various cellular processes, including calcium release, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.
Inositol hexakisphosphate: Contains six phosphate groups and is involved in phosphate storage and signaling.
Inositol 1,3,4,5,6-pentakisphosphate: Contains five phosphate groups and plays a role in various cellular processes.
Uniqueness
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in research for dissecting complex signaling networks and understanding the role of inositol phosphates in cellular functions .
Eigenschaften
IUPAC Name |
tetrapotassium;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.4K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2-,3?,4-,5+,6?;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZUCGBFWELGB-VWHPCRJYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K4O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













